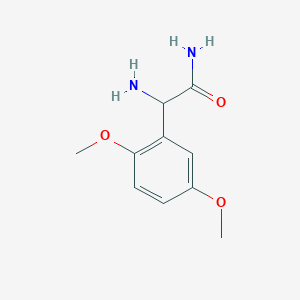

2-Amino-2-(2,5-dimethoxyphenyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-amino-2-(2,5-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C10H14N2O3/c1-14-6-3-4-8(15-2)7(5-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H2,12,13) |

InChI Key |

QQRLGURVNNQHEH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(C(=O)N)N |

Origin of Product |

United States |

Significance of 2 Amino 2 2,5 Dimethoxyphenyl Acetamide Within Chemical Synthesis and Derivatives Research

The primary significance of the 2-Amino-2-(2,5-dimethoxyphenyl)acetamide framework lies in its utility as a synthetic intermediate. The acetamide (B32628) group is a common functional group in many biologically active compounds and is often used by researchers to modify pharmacokinetic properties or to serve as a building block for more complex molecules. archivepp.comresearchgate.net The formation of the amide bond is a fundamental reaction in the synthesis of new pharmaceuticals. researchgate.net

Research into acetamide derivatives is extensive, with many studies focusing on creating new compounds for various applications. researchgate.netnih.gov For instance, the aminophenylacetamide scaffold is a key component in the synthesis of more elaborate molecules. Processes have been developed for synthesizing related structures, such as (±) 2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride, starting from precursors like 1-(2,5-dimethoxyphenyl)-2-bromoethanone. google.comgoogle.com Such synthetic routes highlight the role of the core structure as a foundational element for producing substituted derivatives. The versatility of the acetamide scaffold has allowed researchers to develop a large number of structurally diverse derivatives. archivepp.comresearchgate.net

Structural Characteristics of the 2 Amino 2 2,5 Dimethoxyphenyl Acetamide Scaffold

The molecular architecture of 2-Amino-2-(2,5-dimethoxyphenyl)acetamide is defined by several key features: a disubstituted benzene (B151609) ring, two methoxy (B1213986) groups, an amine group, and an acetamide (B32628) functional group. The core of the molecule is the acetamide group (-NH-C(=O)-CH₂-), which is attached to a phenyl ring. This phenyl ring is substituted with two methoxy (-OCH₃) groups at positions 2 and 5. The terminal acetamide has an amino (-NH₂) group at the alpha position.

The spatial arrangement of these groups influences the molecule's chemical properties. In related structures, such as other substituted phenylacetamides, the dihedral angle between the plane of the phenyl ring and the acetamide group can vary significantly depending on the nature and position of other substituents. iucr.orgiucr.org For example, in N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide substituent is twisted considerably out of the phenyl plane, with a dihedral angle of 47.24 (6)°. iucr.org This twisting is often due to steric interference from substituents in the ortho position. iucr.org

Spectroscopic methods are crucial for elucidating the structure of such compounds. For example, proton nuclear magnetic resonance (¹H-NMR) spectroscopy of a related compound, N-(β-oxo-2,5-Dimethoxy phenethyl)-acetamide, shows characteristic signals for the methoxy protons and the aromatic protons. google.com Infrared (IR) spectroscopy on similar aromatic amides reveals characteristic absorption bands for the N-H and C=O stretching vibrations. mdpi.com

Below is a table of computed physicochemical properties for the closely related compound N-(2,5-dimethoxyphenyl)acetamide, which shares the core dimethoxyphenyl acetamide structure.

| Property | Value | Source |

| IUPAC Name | N-(2,5-dimethoxyphenyl)acetamide | nih.gov |

| Molecular Formula | C₁₀H₁₃NO₃ | nih.gov |

| Molecular Weight | 195.21 g/mol | nih.gov |

| InChIKey | HOZRMSVNIKYCMB-UHFFFAOYSA-N | nih.gov |

| Topological Polar Surface Area | 47.6 Ų | nih.gov |

Advanced Structural Characterization and Elucidation of 2 Amino 2 2,5 Dimethoxyphenyl Acetamide

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. For 2-Amino-2-(2,5-dimethoxyphenyl)acetamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would provide a complete picture of its atomic connectivity and functional group composition.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the 1,2,4,5-tetrasubstituted benzene (B151609) ring would likely appear as a complex multiplet or a set of doublets and a singlet in the range of δ 6.8-7.2 ppm. The methoxy (B1213986) groups (-OCH₃) would present as two sharp singlets, likely around δ 3.7-3.9 ppm. The methine proton (-CH) adjacent to the amino and phenyl groups is expected to be a singlet around δ 4.5-5.0 ppm. The protons of the primary amine (-NH₂) and primary amide (-CONH₂) would appear as two separate broad singlets, which are exchangeable with D₂O. Their chemical shifts can vary but are typically found between δ 2.0-3.5 ppm for the amine and δ 7.0-8.0 ppm for the amide protons.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the amide is expected to be the most downfield signal, typically in the δ 172-178 ppm range. The aromatic carbons would generate several signals between δ 110-160 ppm, with the carbons directly attached to the oxygen atoms (C2, C5) being the most deshielded in this region. The two methoxy carbons (-OCH₃) would appear around δ 55-57 ppm. The α-carbon (the chiral center attached to the amino and amide groups) would likely resonate in the δ 50-60 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shift ranges for the respective functional groups.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| C=O (Amide) | - | 172 - 178 |

| Aromatic C-H | 6.8 - 7.2 | 112 - 120 |

| Aromatic C-OCH₃ | - | 150 - 155 |

| Aromatic C-Cα | - | 125 - 135 |

| α-CH | 4.5 - 5.0 | 50 - 60 |

| -OCH₃ | 3.7 - 3.9 | 55 - 57 |

| -NH₂ | 2.0 - 3.5 (broad) | - |

| -CONH₂ | 7.0 - 8.0 (broad) | - |

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₀H₁₄N₂O₃), the exact molecular weight is 210.1004 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 210. A common fragmentation pathway for α-amino amides involves the cleavage of the bond between the α-carbon and the carbonyl carbon. nih.govnih.gov This would lead to the loss of the acetamide (B32628) group (-CONH₂) as a neutral radical, resulting in a prominent fragment ion. Another characteristic fragmentation is the α-cleavage, breaking the bond between the α-carbon and the phenyl ring. libretexts.orgdiva-portal.org The primary amide functionality can also lead to a characteristic fragment at m/z 44, corresponding to [CONH₂]⁺. libretexts.orgyoutube.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Fragmentation patterns are predicted based on the structure and general fragmentation rules for amides and amines.

| m/z Value | Predicted Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 210 | [C₁₀H₁₄N₂O₃]⁺• | Molecular Ion |

| 166 | [M - CONH₂]⁺ | Loss of acetamide radical |

| 151 | [C₈H₉(OCH₃)₂]⁺ | Benzylic cleavage |

| 44 | [CONH₂]⁺ | α-cleavage at the amide |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The spectrum of this compound is expected to show several characteristic absorption bands. The primary amine (-NH₂) group will exhibit two sharp- to medium-intensity stretching bands in the 3300-3500 cm⁻¹ region (one for asymmetric and one for symmetric stretch). wpmucdn.comquora.comorgchemboulder.com The primary amide (-CONH₂) will also show two N-H stretching bands in a similar region, often broader than the amine signals due to more extensive hydrogen bonding. masterorganicchemistry.comspectroscopyonline.com A very strong and prominent C=O (Amide I) stretching band is expected around 1640-1680 cm⁻¹. The N-H bending vibration of the primary amide (Amide II band) typically appears around 1620-1650 cm⁻¹, sometimes overlapping with the C=O stretch. The aromatic C=C stretching vibrations will cause several peaks in the 1450-1600 cm⁻¹ region. orgchemboulder.comlibretexts.org Strong C-O stretching bands from the dimethoxy groups are expected around 1200-1250 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric). uninsubria.itbartleby.com

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands Predicted values are based on standard IR correlation tables for the indicated functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) | Medium |

| N-H Stretch | Primary Amide (-CONH₂) | 3170 - 3370 (two bands) | Medium, Broad |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | Amide (-CONH₂) | 1620 - 1650 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| C-O Stretch | Aryl Ether (-OCH₃) | 1200 - 1250 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this specific compound is not publicly available, its solid-state characteristics can be hypothesized.

The molecule possesses several rotatable bonds, leading to potential conformational isomers (rotamers). Key torsions include the rotation around the Cα-C(aryl) bond and the Cα-C(carbonyl) bond. The specific conformation adopted in the solid state will be the one that minimizes steric hindrance while maximizing favorable intermolecular interactions, particularly hydrogen bonding. nih.goviucr.org The orientation of the 2,5-dimethoxyphenyl group relative to the acetamide moiety will be a defining feature of its solid-state conformation. It is likely that the molecule will adopt a conformation that allows for the most effective hydrogen-bonding network, which is a primary stabilizing force in the crystal lattice of amides. nih.gov

Chiroptical Methods for Enantiomeric Purity Assessment

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research findings concerning the chiroptical properties of this compound. Chiroptical methods, such as polarimetry (measurement of optical rotation) and circular dichroism (CD) spectroscopy, are fundamental techniques for assessing the enantiomeric purity of chiral compounds. However, dedicated studies reporting experimentally determined or computationally predicted values for the specific rotation or CD spectra of the enantiomers of this compound could not be located.

The determination of enantiomeric excess (ee) is a critical aspect of the characterization of chiral molecules, particularly in the context of pharmaceutical development and asymmetric synthesis. Typically, this involves the measurement of the optical rotation of a sample and comparing it to the specific rotation of the pure enantiomer. The formula used for this calculation is:

Enantiomeric Excess (% ee) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the mixture of enantiomers.

[α]max is the specific rotation of the pure enantiomer.

Similarly, circular dichroism spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides a characteristic spectrum for each enantiomer. The intensity of the CD signal is directly proportional to the concentration of the enantiomer, making it a powerful tool for determining enantiomeric composition.

While general methodologies for the enantioselective synthesis and chiral resolution of amino acids and their derivatives are well-established, specific applications of these techniques to this compound, along with the corresponding chiroptical data, are not available in the reviewed literature. The absence of such data precludes the creation of detailed data tables and a thorough discussion of research findings for this specific compound.

Further empirical investigation is required to determine the specific rotation and circular dichroism spectra of the enantiomers of this compound. Such studies would be invaluable for establishing standardized methods for the quality control and enantiomeric purity assessment of this compound.

Computational Chemistry and Theoretical Studies of 2 Amino 2 2,5 Dimethoxyphenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of 2-Amino-2-(2,5-dimethoxyphenyl)acetamide. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of molecular properties.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are instrumental in determining the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. nih.gov This optimization provides crucial information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's conformation.

The electronic structure, once the geometry is optimized, can be thoroughly analyzed. Properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP) can be calculated. The MEP, for instance, is invaluable for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for predicting how the molecule will interact with other chemical species.

| Parameter | Methodology | Significance for this compound |

|---|---|---|

| Geometry Optimization | DFT/B3LYP/6-311G(d,p) | Determines the most stable 3D structure, including bond lengths and angles. nih.gov |

| Electronic Properties | DFT | Calculates electron density, dipole moment, and molecular electrostatic potential. nih.gov |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. For this compound, the analysis of its HOMO-LUMO gap provides insights into its potential for engaging in chemical reactions.

| Orbital | Description | Relevance to this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. youtube.com | Indicates the molecule's ability to donate electrons (nucleophilicity). youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital without electrons. youtube.com | Indicates the molecule's ability to accept electrons (electrophilicity). youtube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. nih.gov | A larger gap implies greater stability and lower chemical reactivity. nih.gov |

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov By simulating the movements of atoms and molecules, MD can explore the conformational landscape of this compound. This is particularly important for a molecule with several rotatable bonds, as its shape can significantly influence its biological activity and physical properties.

MD simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent. nih.gov By analyzing the simulation trajectory, researchers can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target or how it will pack in a crystal lattice.

Intermolecular Interaction Analysis

The way molecules interact with each other governs their macroscopic properties, such as melting point, solubility, and crystal structure. For this compound, understanding its intermolecular interactions is key to predicting its solid-state behavior.

Hydrogen bonds are strong, directional intermolecular forces that play a critical role in the structure and function of many chemical and biological systems. nih.gov The this compound molecule contains several hydrogen bond donors (the amino and amide N-H groups) and acceptors (the carbonyl and methoxy (B1213986) oxygen atoms). This suggests that hydrogen bonding is likely to be a dominant force in its crystal packing.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.gov The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, enclosing a molecule and providing a visual representation of its interactions with its neighbors. The surface can be colored according to various properties, such as the normalized contact distance (dnorm), to highlight regions of close contact.

| Contact Type | Typical Contribution to Hirshfeld Surface | Significance |

|---|---|---|

| H···H | Often the largest contribution due to the abundance of hydrogen atoms. nih.gov | Represents van der Waals interactions. iucr.org |

| O···H/H···O | Significant contribution indicating the presence of hydrogen bonds. nih.gov | Crucial for crystal stability and structure. nih.gov |

| C···H/H···C | Represents weaker C-H···π or other van der Waals interactions. nih.gov | Contributes to the overall packing efficiency. nih.gov |

| N···H/H···N | Indicates hydrogen bonding involving nitrogen atoms. nih.gov | Important for the formation of specific structural motifs. nih.gov |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interaction (NCI) analysis is a computational method used to identify and visualize weak, non-covalent interactions within a molecule and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, are crucial for understanding molecular conformation, stability, and intermolecular recognition. The analysis is typically based on the electron density and its derivatives, providing a qualitative and quantitative picture of the non-covalent interactions that govern the molecular architecture.

For this compound, while specific NCI studies are not available in the current literature, theoretical analysis based on its structural features allows for the prediction of key non-covalent interactions. The primary interactions expected to stabilize the molecule's conformation and mediate its interactions with its environment include intramolecular hydrogen bonds, van der Waals interactions, and repulsive steric interactions.

The acetamide group, with its amine (-NH2) and carbonyl (C=O) functionalities, is a prime site for hydrogen bonding. Intramolecular hydrogen bonds can form between the amine hydrogen atoms and the oxygen atom of the carbonyl group or one of the methoxy groups on the phenyl ring. These interactions would contribute significantly to the conformational stability of the side chain.

A theoretical NCI analysis would likely reveal distinct regions of interaction. Reduced Density Gradient (RDG) plots, a common visualization method in NCI analysis, would show surfaces corresponding to different types of interactions. Strong attractive interactions, such as hydrogen bonds, would be represented by blue-colored surfaces. Green-colored surfaces would indicate weaker van der Waals interactions, prevalent around the phenyl ring and methyl groups. Red-colored surfaces would signify repulsive steric clashes, which might occur between the bulky methoxy groups and the acetamide side chain, depending on the conformation.

The interplay of these non-covalent forces dictates the three-dimensional shape of this compound, which is a fundamental determinant of its chemical and biological properties.

| Interaction Type | Interacting Groups | Predicted Nature of Interaction | Visualization in RDG Plot |

|---|---|---|---|

| Hydrogen Bond | -NH2 and C=O | Strongly Attractive | Blue Surface |

| Hydrogen Bond | -NH2 and -OCH3 | Moderately Attractive | Blue-Green Surface |

| van der Waals | Phenyl ring and side chain | Weakly Attractive | Green Surface |

| van der Waals | Methyl groups of methoxy | Weakly Attractive | Green Surface |

| Steric Repulsion | Methoxy group and acetamide side chain | Repulsive | Red Surface |

Ligand-Molecular Target Interaction Modeling (Computational Docking without biological outcomes)

Computational docking is a molecular modeling technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in understanding the structural basis of ligand-target interactions and in the rational design of new molecules. Although no specific docking studies have been published for this compound, its structural similarity to phenethylamine (B48288) and amphetamine derivatives allows for theoretical modeling of its interactions with relevant biological targets, such as monoamine transporters.

Given its structure, a plausible molecular target for this compound is the dopamine (B1211576) transporter (DAT), a key protein in the central nervous system. researchgate.netresearchgate.nettandfonline.comnih.govresearchgate.net Docking simulations can be performed to model the binding of this compound into the DAT active site. The predicted binding pose would be stabilized by a network of non-covalent interactions between the ligand and the amino acid residues of the protein.

In a hypothetical docking model with DAT, the primary amine of the acetamide group is expected to form a crucial hydrogen bond with the carboxylate side chain of an aspartate residue, such as Asp79, which is a known interaction point for many phenethylamine-based ligands. researchgate.netresearchgate.net The 2,5-dimethoxyphenyl ring would likely be positioned within a hydrophobic pocket, engaging in van der Waals and potentially π-π stacking interactions with aromatic residues like phenylalanine and tyrosine (e.g., Tyr156, Phe320, Phe326). tandfonline.com

Computational docking would provide valuable insights into the potential binding mode of this compound, highlighting the key residues and interactions that could mediate its affinity for a target like DAT. This information is purely theoretical and serves as a basis for further experimental investigation.

| Ligand Group | Potential Interacting Residue (DAT) | Type of Interaction | Estimated Contribution to Binding |

|---|---|---|---|

| Primary Amine (-NH2) | Asp79 | Hydrogen Bond / Salt Bridge | High |

| Phenyl Ring | Phe155, Tyr156, Phe320 | Hydrophobic / π-π Stacking | Moderate |

| 2-Methoxy Group (-OCH3) | Ser149 | Hydrogen Bond (Acceptor) | Low-Moderate |

| 5-Methoxy Group (-OCH3) | Val152 | Hydrophobic | Low |

| Acetamide Carbonyl (C=O) | Asn153 | Hydrogen Bond (Acceptor) | Low-Moderate |

Analytical Research Methods for 2 Amino 2 2,5 Dimethoxyphenyl Acetamide

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are the cornerstone of pharmaceutical analysis, offering high-resolution separation of the main compound from any impurities or enantiomeric counterparts.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for determining the purity of 2-Amino-2-(2,5-dimethoxyphenyl)acetamide. A typical reversed-phase HPLC method would be developed and validated to separate the active pharmaceutical ingredient (API) from any process-related impurities and degradation products. conicet.gov.ar Such a method's specificity is crucial, demonstrating that it can unequivocally measure the analyte in the presence of other components. conicet.gov.ar

For a compound like this compound, which possesses a chiral center, the separation of its enantiomers is a critical analytical challenge. Chiral HPLC is the method of choice for this purpose, utilizing a chiral stationary phase (CSP) to differentiate between the enantiomers. The selection of the appropriate CSP is vital and is often based on the structural characteristics of the analyte. For amino acid derivatives, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective. nih.gov The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized to achieve baseline separation of the enantiomers.

A hypothetical HPLC method for the purity and enantiomeric separation of this compound is outlined below.

| Parameter | Purity Assessment | Enantiomer Separation |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Gradient or isocratic mixture of acetonitrile and phosphate (B84403) buffer | Isocratic mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with an additive (e.g., trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Controlled (e.g., 25 °C) |

Gas Chromatography (GC) for Volatile Purity Analysis

Gas Chromatography (GC) is a valuable technique for the analysis of volatile and thermally stable compounds. Due to the polar nature of the amino and amide functional groups in this compound, direct analysis by GC can be challenging. These polar groups can lead to poor peak shape and adsorption onto the GC column. sigmaaldrich.com Therefore, derivatization is often a necessary step to increase the volatility and thermal stability of the analyte. mdpi.com

Common derivatization reagents for amino acids and related compounds include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents. sigmaaldrich.commdpi.com The derivatized analyte can then be separated on a non-polar or medium-polarity capillary column and detected by a flame ionization detector (FID) or a mass spectrometer (MS). nih.gov GC-MS is particularly powerful as it provides structural information about the separated components, aiding in the identification of any volatile impurities. nih.gov

A general approach for GC analysis would involve:

| Parameter | Value |

| Derivatization Reagent | Silylating agent (e.g., BSTFA with TMCS) |

| Column | Non-polar capillary column (e.g., 5% phenyl methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 100°C, ramped to 280°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Methodologies for Compound Stability Assessment in Research Contexts

Understanding the stability of a pharmaceutical compound is a critical aspect of its development. Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods. biomedres.us

Forced Degradation Studies (e.g., pH, Thermal, Photolytic)

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would encounter during storage. biomedres.us This helps to rapidly identify potential degradation products and understand the intrinsic stability of the molecule. For this compound, a comprehensive forced degradation study would include exposure to the following conditions:

Acidic and Basic Hydrolysis: The amide linkage in the molecule is susceptible to hydrolysis under both acidic and basic conditions. The study would involve treating the compound with solutions of varying pH (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures.

Oxidative Degradation: The susceptibility to oxidation would be tested using an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂). biomedres.us

Thermal Degradation: The compound would be exposed to high temperatures, both as a solid and in solution, to assess its thermal stability. biomedres.us

Photolytic Degradation: To evaluate light sensitivity, the compound would be exposed to a controlled light source that provides both UV and visible radiation.

The samples from these stress studies are then analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products that are formed. scielo.br

| Stress Condition | Typical Parameters | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60 °C | Hydrolysis of the amide bond to form 2-amino-2-(2,5-dimethoxyphenyl)acetic acid and ammonia (B1221849). |

| Base Hydrolysis | 0.1 M NaOH at 60 °C | Hydrolysis of the amide bond. |

| Oxidation | 3% H₂O₂ at room temperature | Oxidation of the aromatic ring or other susceptible functional groups. |

| Thermal (Dry Heat) | 80 °C | Decomposition of the molecule. |

| Photolytic | Exposure to UV/Vis light | Photodegradation, potentially involving the aromatic ring. |

Kinetic Modeling of Degradation Pathways

The data obtained from forced degradation studies can be used to develop kinetic models that describe the rate of degradation of the compound under different conditions. researchgate.net By monitoring the decrease in the concentration of the parent compound and the formation of degradation products over time, the order of the reaction and the rate constants can be determined. nih.gov This information is valuable for predicting the shelf-life of the compound and for understanding the mechanisms of degradation. For instance, if the degradation follows first-order kinetics, a plot of the natural logarithm of the concentration of the reactant versus time will yield a straight line.

Advanced Analytical Techniques for Impurity Profiling and Trace Analysis

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. nih.gov Advanced analytical techniques are often required to detect and characterize impurities that are present at very low levels. For this compound, a combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for impurity profiling. mdpi.com LC-MS provides both the retention time information from the HPLC separation and the mass-to-charge ratio of the components from the mass spectrometer, which allows for the tentative identification of unknown impurities based on their molecular weight. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS), which provides fragmentation patterns of the impurity ions. mdpi.com

Trace analysis of specific impurities, such as genotoxic impurities, may require highly sensitive and selective methods. Techniques such as GC-MS or LC-MS operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode can provide the necessary sensitivity to detect impurities at the parts-per-million (ppm) level.

Role and Applications of 2 Amino 2 2,5 Dimethoxyphenyl Acetamide As a Research Chemical

Utilization as a Synthetic Building Block in Complex Molecule Synthesis

The strategic importance of 2-Amino-2-(2,5-dimethoxyphenyl)acetamide and its close structural analogs lies in their function as building blocks for constructing larger, more complex molecular architectures. The presence of multiple reactive sites—the primary amine, the amide, and the aromatic ring—allows for sequential and controlled chemical modifications.

Precursor in Multistep Organic Synthesis

The core structure of (2,5-dimethoxyphenyl)acetamide is a key intermediate in the multistep synthesis of various compounds, including pharmaceuticals. For instance, a related structure, 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide, is a pivotal precursor in several patented synthetic routes for the antihypotensive drug Midodrine. google.comepo.org In these processes, precursor molecules like 1-(2,5-dimethoxyphenyl)-2-bromoethanone or 1-(2',5'-dimethoxyphenyl)-2-azidoethanone (B1139808) are first synthesized and then elaborated through a series of reactions including amination, acylation, and reduction to build the final drug molecule. google.comgoogle.com

One synthetic pathway to Midodrine involves reacting 1-(2,5-dimethoxyphenyl)-2-aminoethanol with chloroacetyl chloride to form the aforementioned chloroacetamide intermediate. google.comepo.org This intermediate is then converted to an azido (B1232118) derivative, which is subsequently reduced to yield the final aminoacetamide structure. google.comepo.org Another approach utilizes N-BOC-glycine to introduce the glycine (B1666218) amide moiety to a 2-amino-1-(2,5-dimethoxyphenyl)-ethanone precursor, which is then reduced to form the target molecule. quickcompany.in These examples underscore the role of the (2,5-dimethoxyphenyl)acetamide framework as a central component that is assembled and modified during a comprehensive synthetic sequence.

Scaffold for Combinatorial Chemistry Libraries

In the field of drug discovery, the generation of chemical libraries around a common core structure, or scaffold, is a critical strategy for identifying new lead compounds. nih.gov The this compound structure is an ideal scaffold for creating scaffold-based combinatorial libraries. ijpsr.com Its molecular framework allows for the systematic introduction of diverse chemical functionalities at multiple positions.

Diversity-Oriented Synthesis (DOS) is a strategy that aims to create structurally diverse molecules from a common starting material. nih.gov The dimethoxyacetophenone backbone, a key component of the title compound, has been identified as a valuable starting block for the DOS of natural product analogs. nih.gov By modifying the amino group, the amide, or the aromatic ring of the this compound scaffold, chemists can rapidly generate a large number of distinct analogs. For example, the primary amine can be acylated, alkylated, or used in reductive amination reactions, while the amide portion can be hydrolyzed or modified. The dimethoxy-substituted phenyl ring also offers positions for further functionalization, allowing for a thorough exploration of the chemical space around this privileged structure. imperial.ac.uk This approach is instrumental in optimizing molecular properties and discovering novel compounds with desired activities. imperial.ac.uk

Application as a Chemical Probe in Mechanistic Investigations (without biological effects)

A chemical probe is a small molecule used to study and manipulate biological systems or chemical reactions. mdpi.com Such probes can be functionalized with reporter groups like fluorophores or photoreactive groups to facilitate imaging or identify molecular interactions. mdpi.com While this compound itself is not prominently cited as a chemical probe for non-biological mechanistic studies, its structure is amenable to such applications.

For instance, analogs of this compound could be synthesized with isotopic labels to trace the metabolic fate of the molecule or to elucidate reaction mechanisms. By attaching fluorescent tags, researchers could potentially monitor the localization and transport of molecules containing this scaffold within a chemical or cellular system, similar to how 2-amino-4,6-diphenylnicotinonitriles have been used as fluorescent sensors. nih.gov The development of such probes would depend on modifying the core structure with bio-orthogonal functional groups that allow for specific labeling without perturbing the system under investigation.

Contribution to Structure-Activity Relationship (SAR) Studies on Molecular Interactions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. drugdesign.org By systematically modifying a lead molecule and assessing the resulting changes in activity, researchers can identify key pharmacophores and optimize drug candidates.

The this compound framework is well-suited for SAR studies. The dimethoxyphenyl group, in particular, is a common feature in molecules targeting various biological systems. For example, SAR studies on 2,5-dimethoxyphenylpiperidines have been conducted to develop selective serotonin (B10506) 5-HT2A receptor agonists. nih.gov Similarly, extensive SAR studies have been performed on 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives and chromene systems containing a dimethoxyphenyl moiety to optimize their potency and selectivity. nih.govmdpi.com

By creating a library of analogs based on the this compound scaffold, researchers can systematically investigate the impact of various structural modifications.

Table 1: Potential Modifications for SAR Studies

| Structural Position | Potential Modification | Rationale |

|---|---|---|

| Phenyl Ring | Vary position of methoxy (B1213986) groups (e.g., 3,4- or 3,5-dimethoxy) | To probe the importance of substituent placement for receptor binding. |

| Replace methoxy groups with other substituents (e.g., halogens, alkyls) | To explore electronic and steric effects on activity. | |

| Amine Group | Acylation with various carboxylic acids | To assess the impact of different substituents on the amine. |

| Alkylation (mono- or di-) | To study the effect of steric bulk and basicity. | |

| Acetamide (B32628) Group | Replace with other functional groups (e.g., esters, sulfonamides) | To determine the necessity of the amide bond for interaction. |

Such studies are crucial for building a comprehensive understanding of the molecular interactions between the compound series and its target, guiding the rational design of more potent and selective molecules. researchgate.net

Development of Novel Synthetic Routes and Reagents based on this compound Chemistry

The pursuit of more efficient, cost-effective, and safer chemical syntheses is a constant driver of innovation in organic chemistry. nih.govbeilstein-journals.org Several patents detail improved and novel synthetic routes for Midodrine, which features a core structure closely related to this compound. These developments highlight the ongoing efforts to refine the chemistry surrounding this class of compounds.

For example, an improved process for synthesizing (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride (Midodrine HCl) starts from 1-(2,5-dimethoxyphenyl)-2-bromoethanone. google.comgoogle.com This route avoids some of the more hazardous reagents used in previous syntheses. Another novel process was developed to circumvent the use of a highly hydrophilic intermediate, which can complicate purification on a commercial scale. quickcompany.in This alternative route involves reacting 2-amino-1-(2,5-dimethoxyphenyl)-ethanone with N-BOC-glycine in the presence of 1,1'-carbonyldiimidazole (B1668759) (CDI) to create a novel intermediate that is more easily handled. quickcompany.in

Other synthetic strategies focus on creating key intermediates like 1-(2',5'-dimethoxyphenyl)-2-azidoethanone, which can then be converted to the final product through a series of reduction and coupling steps. google.comjustia.com The table below outlines a representative synthetic sequence, showcasing the development of new methodologies in this area. google.comgoogle.com

Table 2: Example of an Improved Synthetic Route

| Step | Starting Material | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | 1-(2,5-dimethoxyphenyl)-2-bromoethanone | Hexamine, THF/water | 1-(2',5'-dimethoxyphenyl)-2-amino ethanone | Introduction of the amino group. |

| 2 | 1-(2',5'-dimethoxyphenyl)-2-amino ethanone | Haloacetylchloride, Sodium acetate | 2-chloro-N-(β-oxo-2,5-dimethoxyphenyl)acetamide | Acylation to form the acetamide backbone. |

| 3 | 2-chloro-N-(β-oxo-2,5-dimethoxyphenyl)acetamide | Sodium azide (B81097) | 2-azido-N-(β-oxo-2,5,-dimethoxyphenyl)acetamide | Introduction of the azide for later conversion to an amine. |

| 4 | 2-azido-N-(β-oxo-2,5,-dimethoxyphenyl)acetamide | Sodium borohydride (B1222165), then Stannous chloride | (±)2-amino-N-[-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | Selective reduction of the carbonyl and azide groups. |

These ongoing refinements not only improve the efficiency and safety of producing known compounds but can also lead to the discovery of new reagents and chemical transformations. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Amino-2-(2,5-dimethoxyphenyl)acetamide, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves coupling 2,5-dimethoxyphenyl derivatives with amino-acetamide precursors. For example, Midodrine (a derivative) is synthesized via carbobenzoxyglycine and isovaleric acid chloride intermediates, followed by hydrogenation . Characterization of intermediates should include nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Thin-layer chromatography (TLC) can monitor reaction progress .

Q. How can the structural integrity of this compound be validated using spectroscopic techniques?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm the aromatic methoxy groups (δ ~3.7–3.9 ppm for OCH3) and acetamide backbone (δ ~2.0 ppm for CH3). Infrared (IR) spectroscopy can verify the amide C=O stretch (~1650 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight confirmation (e.g., C12H18N2O4 has a molecular ion at m/z 254.28) .

Q. What are the critical parameters for solubility and stability testing of this compound in preclinical studies?

- Methodological Answer : Assess solubility in polar (e.g., water, DMSO) and non-polar solvents (e.g., hexane) under varying pH (2–9). Stability studies should include accelerated degradation via heat (40–60°C), light exposure (ICH Q1B guidelines), and hydrolysis (acid/base conditions). Monitor degradation products using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.